
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyrrolidinone ring, which is a five-membered lactam, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and a pyrrolidinone precursor.
Reaction Conditions: The amino acid derivative is reacted with the pyrrolidinone precursor under controlled conditions, often involving a catalyst and a solvent such as methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The amino and ester groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the formation of new esters or amides.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate: Lacks the dimethyl groups on the pyrrolidinone ring.
Ethyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate: Has an ethyl ester group instead of a methyl ester group.
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-2-yl)propanoate: The position of the oxo group is different.
Uniqueness
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate is unique due to the presence of the dimethyl groups on the pyrrolidinone ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H18N2O3 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2)5-6(8(13)12-10)4-7(11)9(14)15-3/h6-7H,4-5,11H2,1-3H3,(H,12,13) |
Clave InChI |
LIPBJRHDDKNWFF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)N1)CC(C(=O)OC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)



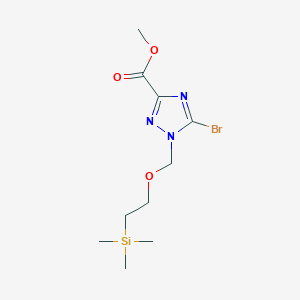

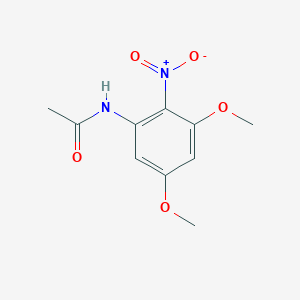
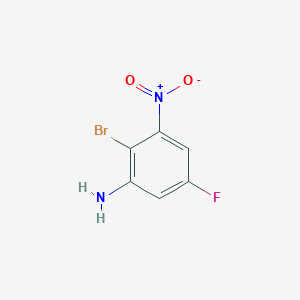

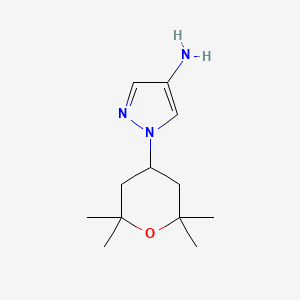
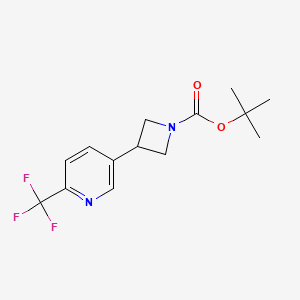
![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
